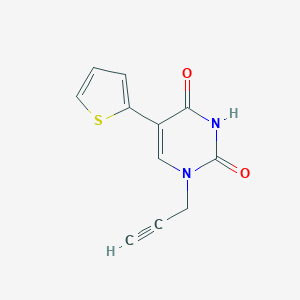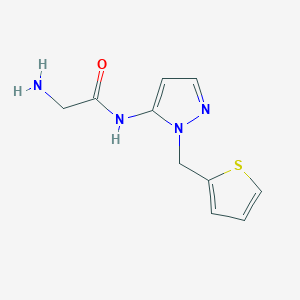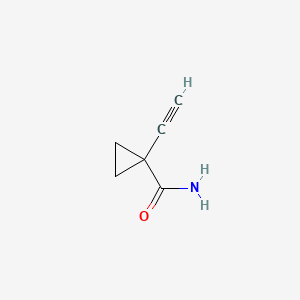![molecular formula C11H15N3S B14888624 1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)
1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylthio Group: This step involves the substitution of a suitable leaving group with a methylthio group, often using reagents like methylthiol or dimethyl sulfide.
Attachment of the Propan-1-amine Moiety: This can be done through nucleophilic substitution reactions, where the amine group is introduced to the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazo[1,5-a]pyridine core can be reduced under specific conditions to modify its electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine involves its interaction with specific molecular targets and pathways. The imidazo[1,5-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The methylthio group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridin-6-ylmethanol: Another imidazo[1,5-a]pyridine derivative with different functional groups.
Imidazo[1,2-a]pyridin-5-ylmethanol: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylthio group and propan-1-amine moiety differentiate it from other imidazo[1,5-a]pyridine derivatives, potentially leading to unique applications and activities.
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-imidazo[1,5-a]pyridin-3-yl-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C11H15N3S/c1-15-7-5-10(12)11-13-8-9-4-2-3-6-14(9)11/h2-4,6,8,10H,5,7,12H2,1H3 |
InChI Key |
TVLHQTAVMVXUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC=C2N1C=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)

![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)



![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)

![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)



